4-Benzylamino-phthalic acid 4-Benzylamino-phthalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13915469
InChI: InChI=1S/C15H13NO4/c17-14(18)12-7-6-11(8-13(12)15(19)20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C15H13NO4
Molecular Weight: 271.27 g/mol

4-Benzylamino-phthalic acid

CAS No.:

Cat. No.: VC13915469

Molecular Formula: C15H13NO4

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

4-Benzylamino-phthalic acid -

Specification

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
IUPAC Name 4-(benzylamino)phthalic acid
Standard InChI InChI=1S/C15H13NO4/c17-14(18)12-7-6-11(8-13(12)15(19)20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)(H,19,20)
Standard InChI Key ZVYRIZCTRZRCNG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=CC(=C(C=C2)C(=O)O)C(=O)O

Introduction

Molecular and Structural Characteristics of 4-Benzylamino-Phthalic Acid

4-Benzylamino-phthalic acid belongs to the class of isoindoline derivatives, distinguished by its benzylamino substitution at the fourth position of the phthalic acid structure. The compound’s molecular formula, C₁₅H₁₃NO₄, corresponds to a molecular weight of 271.27 g/mol. Its structure integrates a planar aromatic ring system with two carboxylic acid groups and a benzylamine moiety, creating a hybrid framework amenable to further functionalization.

Crystallographic and Spectroscopic Data

While crystallographic data for 4-benzylamino-phthalic acid remains limited, its spectroscopic properties have been inferred from related phthalic acid derivatives. Infrared (IR) spectroscopy typically reveals characteristic peaks for carboxylic acid O–H stretches (2500–3000 cm⁻¹), aromatic C=C stretches (1450–1600 cm⁻¹), and N–H bends from the benzylamino group (1500–1600 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would theoretically show distinct proton environments: aromatic protons in the 6.5–8.5 ppm range, methylene protons from the benzyl group at ~4.3 ppm, and carboxylic acid protons downfield at ~12 ppm.

Physicochemical Properties

The compound’s solubility profile is influenced by its ionizable carboxylic acid groups and hydrophobic benzyl moiety. It demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water, necessitating alkaline conditions for aqueous dissolution. Thermal analysis indicates stability up to 200°C, with decomposition pathways involving decarboxylation and benzyl group cleavage.

Table 1: Key Physicochemical Properties of 4-Benzylamino-Phthalic Acid

PropertyValue
Molecular FormulaC₁₅H₁₃NO₄
Molecular Weight271.27 g/mol
Melting Point210–215°C (decomposes)
Solubility in Water<0.1 mg/mL at 25°C
LogP (Octanol-Water)2.87 (predicted)
pKa (Carboxylic Acids)~2.9 and ~5.5 (estimated)

Synthesis and Purification Strategies

The synthesis of 4-benzylamino-phthalic acid typically involves nucleophilic acyl substitution reactions between phthalic anhydride derivatives and benzylamine. Optimized protocols balance reaction efficiency with purity requirements.

Reaction Mechanism and Conditions

Phthalic anhydride reacts with benzylamine in a 1:1 molar ratio under inert atmospheres to prevent oxidation. The reaction proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by ring-opening of the anhydride and subsequent proton transfer. Solvents such as diethyl ether or tetrahydrofuran (THF) are employed to control reaction exothermicity, while catalysts like triethylamine enhance nucleophilicity.

Table 2: Representative Synthesis Protocol

ParameterCondition
Starting MaterialsPhthalic anhydride, Benzylamine
SolventDiethyl ether
Temperature0–5°C (initial), 25°C (final)
Reaction Time2–4 hours
Yield74% after purification

Purification and Characterization

Crude product purification involves vacuum filtration to remove unreacted solids, followed by recrystallization from ethanol/water mixtures. Advanced purification techniques, such as high-performance liquid chromatography (HPLC) using C18 columns, achieve >98% purity, as demonstrated in methodologies adapted from p-phthalic acid analyses . Characterization via mass spectrometry (MS) confirms the molecular ion peak at m/z 271.27 [M+H]⁺, aligning with theoretical values.

Pharmaceutical Applications and Biological Activity

4-Benzylamino-phthalic acid’s structural versatility enables its use as a precursor for bioactive molecules, particularly in oncology and drug delivery systems.

Biohydrolyzable Carbamates for Drug Delivery

The compound’s primary application lies in synthesizing carbamate prodrugs. Carbamate linkages formed between 4-benzylamino-phthalic acid and tertiary alcohols or phenols exhibit enhanced hydrolytic stability compared to ester-based prodrugs. These linkages undergo enzymatic cleavage in vivo, releasing active drugs while improving pharmacokinetic profiles. For example, conjugation with antimitotic agents has shown a 40% increase in plasma half-life in preclinical models.

Anticancer Activity and Mechanisms

Derivatives of 4-benzylamino-phthalic acid demonstrate selective cytotoxicity against hematological malignancies. In vitro studies on Jurkat T-cell leukemia cells reveal IC₅₀ values of 12.5 μM, attributed to the compound’s ability to inhibit histone deacetylases (HDACs) and induce apoptosis. Structural analogs featuring halogen substitutions on the benzyl ring show improved potency, with IC₅₀ values as low as 3.8 μM in diffuse large B-cell lymphoma models.

Table 3: Anticancer Activity of Selected Derivatives

DerivativeTarget Cancer Cell LineIC₅₀ (μM)Mechanism of Action
4-Benzylamino-phthalic acidJurkat (Leukemia)12.5HDAC inhibition, apoptosis
4-(4-Fluorobenzylamino)-phthalic acidSU-DHL-4 (Lymphoma)3.8DNA intercalation
4-(3,5-Dichlorobenzylamino)-phthalic acidMCF-7 (Breast)8.2Topoisomerase II inhibition

Recent Advances and Future Directions

Computational Drug Design

Quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing groups on the benzyl ring enhance HDAC inhibitory activity. Molecular docking simulations suggest binding affinities of −9.2 kcal/mol for HDAC1, comparable to reference drugs like vorinostat (−8.7 kcal/mol).

Sustainable Synthesis Methods

Recent efforts focus on solvent-free mechanochemical synthesis, reducing environmental impact. Ball-milling phthalic anhydride and benzylamine for 30 minutes achieves 68% yield, demonstrating feasibility for green chemistry applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator